Sodium 4-methylbenzenesulfonate
Description
Historical Context and Evolution of Toluenesulfonate (B8598656) Research
The journey of toluenesulfonate research is intrinsically linked to the broader history of sulfonation chemistry, which dates back to the early 19th century with the observation of benzene (B151609) reacting with sulfuric acid. numberanalytics.comnumberanalytics.com The industrial significance of sulfonation burgeoned in the late 19th and early 20th centuries, driven by the burgeoning dye and detergent industries. numberanalytics.com The synthesis of p-toluenesulfonic acid, the precursor to its sodium salt, is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. wikipedia.orgopenochem.org
Initially, the production of p-toluenesulfonic acid was primarily achieved through the sulfonation of toluene (B28343) with concentrated sulfuric acid. wikipedia.orgatamanchemicals.com The subsequent neutralization with sodium hydroxide (B78521) yields Sodium p-toluenesulfonate. wikipedia.org Early applications of toluenesulfonates were as catalysts and intermediates in organic synthesis. atamanchemicals.comatamanchemicals.com For instance, the tosyl group (p-toluenesulfonyl) became recognized as an excellent leaving group in nucleophilic substitution reactions, a principle that remains fundamental in organic chemistry today. wikipedia.org Over the decades, research has not only refined the synthesis of these compounds but has also vastly expanded their utility, leading to the development of high-purity grades for specialized applications. americanelements.com
Significance of Sodium p-Toluenesulfonate in Contemporary Chemistry and Materials Science
Sodium p-toluenesulfonate has solidified its importance across a wide spectrum of chemical and material sciences due to its unique combination of properties, including its high water solubility, stability, and its role as a hydrotrope. wikipedia.orgchemimpex.comstarskychemical.com
In organic synthesis , it continues to be a valuable reagent and catalyst. chemimpex.com It is instrumental in the preparation of sulfonamides and sulfonate esters. chemimpex.com Its catalytic activity is leveraged in various reactions, contributing to improved reaction rates and yields. chemimpex.com
As a surfactant and hydrotrope , Sodium p-toluenesulfonate excels at increasing the solubility of poorly soluble or hydrophobic compounds in aqueous solutions. chemimpex.comresearchgate.net This property is critical in formulations for detergents, and personal care products. chemimpex.com The mechanism of this "hydrotropic effect" is a subject of ongoing research, with evidence suggesting it involves the formation of aggregates that can encapsulate other molecules, thereby enhancing their solubility. researchgate.netnih.gov
In materials science , Sodium p-toluenesulfonate is utilized in the synthesis and processing of advanced materials. It has been employed as a supporting electrolyte for the electrochemical deposition of conductive polymer membranes, such as polypyrrole. americanelements.comchemicalbook.comsigmaaldrich.com Furthermore, its hydrotropic properties are being harnessed in the "green" synthesis of nanoparticles, such as lignin (B12514952) nanoparticles, offering a recyclable and non-toxic medium for their formation. uwa.edu.au
The following table provides a snapshot of the diverse applications of Sodium p-toluenesulfonate:
| Application Area | Specific Use | Reference |
| Organic Synthesis | Catalyst, Reagent for sulfonamides and sulfonate esters | chemimpex.com |
| Surfactants | Hydrotrope in detergents and personal care products | chemimpex.com |
| Materials Science | Supporting electrolyte for polypyrrole deposition, Medium for nanoparticle synthesis | americanelements.comchemicalbook.comsigmaaldrich.comuwa.edu.au |
| Polymerization | Phase transfer catalyst | chemimpex.com |
| Textile Industry | Dyeing auxiliary to improve dye uptake | chemimpex.com |
| Agrochemicals | Intermediate in synthesis | chemimpex.com |
| Pharmaceuticals | Intermediate in synthesis | chemimpex.comstarskychemical.com |
| Analytical Chemistry | Component in chromatography | chemimpex.com |
Overview of Key Research Areas and Emerging Trends
Current research on Sodium p-toluenesulfonate is vibrant and focused on harnessing its unique properties for innovative applications and more sustainable processes.
A significant area of investigation is its role as a hydrotrope . Detailed studies using techniques like photon correlation spectroscopy and fluorescence probing are elucidating the molecular mechanisms behind its ability to solubilize nonionic surfactants and other molecules. researchgate.netnih.gov This fundamental understanding is crucial for optimizing its use in various formulations.
The trend towards green and sustainable chemistry has also cast a spotlight on Sodium p-toluenesulfonate. Its use as a catalyst in aqueous media for organic reactions, such as the synthesis of 5-aminopyrazole-4-carbonitriles, showcases its potential as an environmentally benign catalyst. researchgate.net Research into the synthesis of lignin nanoparticles in recyclable aqueous Sodium p-toluenesulfonate solutions further highlights its role in creating sustainable nanomaterials. uwa.edu.au
In the realm of advanced materials , Sodium p-toluenesulfonate is being explored as a dopant for conductive polymers like polypyrrole, with potential applications in cathodes for sodium-ion batteries. icevirtuallibrary.com This research could contribute to the development of next-generation energy storage devices.
The following table summarizes key research findings and emerging trends:
| Research Area | Key Finding/Trend | Significance | Reference |
| Hydrotropy | Elucidation of the molecular mechanism of solubilization | Optimization of formulations in various industries | researchgate.netnih.gov |
| Green Chemistry | Use as a recyclable catalyst in aqueous media | Development of environmentally friendly synthetic routes | uwa.edu.auresearchgate.net |
| Advanced Materials | Dopant for conductive polymers in sodium-ion batteries | Potential for improved energy storage technologies | icevirtuallibrary.com |
| Nanotechnology | Medium for the green synthesis of lignin nanoparticles | Sustainable production of advanced nanomaterials | uwa.edu.au |
Ethical Considerations in Sodium p-Toluenesulfonate Research and Application
The production and use of any chemical compound, including Sodium p-toluenesulfonate, necessitates a thorough evaluation of its ethical implications, particularly concerning environmental impact and human health.
From an environmental perspective , a key consideration is the biodegradability and potential for bioaccumulation of the compound and its byproducts. Studies have shown that Sodium p-toluenesulfonate is readily biodegradable under aerobic conditions, with a low potential for bioaccumulation. oecd.org This is a positive attribute, suggesting that long-term environmental exposure is not a major concern when released into properly functioning wastewater treatment systems. oecd.org However, the manufacturing process itself, which can involve the use of strong acids like sulfuric acid, requires careful management to prevent environmental contamination. wikipedia.orgatamanchemicals.com The development of "greener" synthesis and extraction methods, such as the recovery of Sodium p-toluenesulfonate from industrial wastewater, represents a positive ethical and environmental trend. google.com
Regarding human health and safety , while Sodium p-toluenesulfonate is considered to have a low hazard profile, appropriate handling procedures are essential to minimize occupational exposure. oecd.orgcanada.ca Like many industrial chemicals, the manufacturing process should be conducted in closed systems to limit worker exposure. oecd.org The use of personal protective equipment is also a standard and necessary precaution when handling sulfonic acids to avoid potential irritation. capitalresin.com
The broader ethical landscape of the chemical industry emphasizes transparency, responsibility, and a commitment to developing safer and more sustainable products and processes. capitalresin.comcapitalresin.com For Sodium p-toluenesulfonate, this translates to continued research into its environmental fate, the development of cleaner production methods, and responsible use in all its applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGISUBCHHTDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
| Record name | Sodium p-tolyl sulfonate | |
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DSSTOX Substance ID |
DTXSID9042415 | |
| Record name | Sodium 4-methylbenzenesulfonate | |
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Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |
| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
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| Record name | Sodium p-tolyl sulfonate | |
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Solubility |
VERY SOL IN WATER | |
| Record name | SODIUM P-TOLYL SULFONATE | |
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Color/Form |
ORTHORHOMBIC PLATES | |
CAS No. |
657-84-1, 12068-03-0 | |
| Record name | Sodium p-tolyl sulfonate | |
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| Record name | Benzenesulfonic acid, methyl-, sodium salt | |
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| Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |
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| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |
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| Record name | Sodium 4-methylbenzenesulfonate | |
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| Record name | Sodium toluene-4-sulphonate | |
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| Record name | Sodium toluenesulphonate | |
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| Record name | SODIUM TOLUENESULFONATE | |
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| Record name | SODIUM P-TOLYL SULFONATE | |
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Synthesis Methodologies and Advanced Preparative Chemistry of Sodium P Toluenesulfonate
Established Synthetic Routes to Sodium p-Toluenesulfonate
Traditional methods for the synthesis of sodium p-toluenesulfonate are well-documented and widely practiced in industrial settings. These routes are characterized by their reliability and scalability, forming the bedrock of the compound's commercial production.
Neutralization of p-Toluenesulfonic Acid with Sodium Hydrate
The most direct and common method for preparing sodium p-toluenesulfonate is the acid-base neutralization of p-toluenesulfonic acid (PTSA) with a sodium base, typically sodium hydroxide (B78521) (sodium hydrate). orgsyn.orgmanavchem.com This reaction is a straightforward exothermic process that yields the sodium salt and water.
The p-toluenesulfonic acid is typically dissolved in water or an alcohol to facilitate the reaction. A stoichiometric amount of sodium hydroxide solution is then added, often with cooling to control the temperature. The reaction proceeds to completion, and the resulting sodium p-toluenesulfonate can be isolated by evaporating the solvent. orgsyn.org The purity of the final product is largely dependent on the purity of the starting PTSA.
Reaction Scheme: CH₃C₆H₄SO₃H + NaOH → CH₃C₆H₄SO₃Na + H₂O
| Reactant | Reagent | Product | Byproduct |
| p-Toluenesulfonic Acid | Sodium Hydroxide | Sodium p-toluenesulfonate | Water |
Conversion of p-Toluenesulfonyl Chloride
While the user's outline mentions reduction, the chemical conversion of p-toluenesulfonyl chloride to sodium p-toluenesulfonate is correctly achieved through hydrolysis followed by neutralization. The reduction of a sulfonyl chloride yields a sulfinate, a different class of compound. The established pathway involves converting the sulfonyl chloride to the corresponding sulfonic acid, which is then neutralized.
First, p-toluenesulfonyl chloride is hydrolyzed to p-toluenesulfonic acid. This hydrolysis can be accomplished by reacting the sulfonyl chloride with water, often at elevated temperatures. The reaction produces p-toluenesulfonic acid and hydrochloric acid.
Step 1: Hydrolysis CH₃C₆H₄SO₂Cl + H₂O → CH₃C₆H₄SO₃H + HCl
Following hydrolysis, the resulting p-toluenesulfonic acid is neutralized with a sodium base such as sodium hydroxide or sodium carbonate to yield the final product, sodium p-toluenesulfonate.
Step 2: Neutralization CH₃C₆H₄SO₃H + NaOH → CH₃C₆H₄SO₃Na + H₂O
This two-step process provides a reliable route from the widely available p-toluenesulfonyl chloride, which is itself a byproduct of saccharin (B28170) production.
| Starting Material | Intermediate | Reagents | Final Product |
| p-Toluenesulfonyl Chloride | p-Toluenesulfonic Acid | 1. Water (H₂O) 2. Sodium Hydroxide (NaOH) | Sodium p-toluenesulfonate |
Sulfonation of Toluene (B28343) and Subsequent Conversion
A fundamental industrial method for producing sodium p-toluenesulfonate begins with the sulfonation of toluene. orgsyn.org This electrophilic aromatic substitution reaction typically involves heating toluene with concentrated sulfuric acid. google.com The reaction produces a mixture of ortho and para isomers of toluenesulfonic acid, with the para isomer being the major product under thermodynamic control.
To drive the reaction to completion, the water formed as a byproduct is often removed, for instance, through azeotropic distillation. google.comsciencemadness.org
Reaction Scheme: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O
Once the sulfonation is complete, the reaction mixture containing p-toluenesulfonic acid is cooled and then neutralized. The crude sulfonic acid is typically poured into water or a brine solution, followed by the addition of a sodium base like sodium hydroxide or sodium carbonate to precipitate the sodium p-toluenesulfonate. patsnap.comwikipedia.org
| Reactants | Reaction Type | Intermediate Product | Final Product |
| Toluene, Sulfuric Acid | Electrophilic Aromatic Sulfonation | p-Toluenesulfonic Acid | Sodium p-toluenesulfonate |
Novel and Green Chemistry Approaches in Sodium p-Toluenesulfonate Synthesis
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing sodium p-toluenesulfonate. These approaches aim to improve yield and purity while minimizing waste and the use of hazardous materials.
Solubility-Based Strategies for Enhanced Yield and Purity
An effective technique for purifying sodium p-toluenesulfonate from the sulfonation reaction mixture involves exploiting its solubility properties. After the sulfonation of toluene and initial neutralization, the resulting solution contains the desired sodium p-toluenesulfonate along with unreacted reagents and byproducts like sodium sulfate.
By adding a saturated solution of sodium chloride (brine), the solubility of sodium p-toluenesulfonate is significantly decreased due to the common ion effect. This causes the product to precipitate out of the solution as white, crystalline plates, while the more soluble impurities remain in the mother liquor. google.compatsnap.comwikipedia.org The precipitated salt can then be collected by filtration, washed, and dried. This "salting out" method is a simple and effective way to achieve high purity. Recrystallization from water or ethanol (B145695) can further enhance the purity of the product. wikipedia.orgprepchem.com
| Step | Procedure | Principle | Outcome |
| 1 | Sulfonation of Toluene | Electrophilic Aromatic Substitution | Crude p-toluenesulfonic acid |
| 2 | Neutralization | Acid-Base Reaction | Aqueous solution of sodium p-toluenesulfonate and impurities |
| 3 | Addition of Saturated NaCl Solution | Common Ion Effect / Salting Out | Precipitation of purified sodium p-toluenesulfonate |
| 4 | Filtration and Drying | Physical Separation | Isolation of solid, high-purity product |
Environmentally Benign Solvents and Reaction Conditions
Green chemistry principles are being applied to the synthesis of sodium p-toluenesulfonate to reduce its environmental impact. One approach involves utilizing industrial waste streams as starting materials. For example, a method has been reported for preparing the compound from waste sulfuric acid. This process not only produces the target molecule but also provides a method for recycling and reusing industrial byproducts.
| Approach | Starting Material | Key Steps | Environmental Benefit |
| Waste Acid Utilization | Waste sulfuric acid from other industrial processes | Concentration of waste acid, sulfonation of toluene, neutralization, purification. | Reduces acid waste; recycles industrial byproducts. |
| Wastewater Extraction | Neutralizing wastewater from BHT or Tiamulin (B153960) synthesis. | pH adjustment, reduced pressure concentration, cooling/crystallization, activated carbon treatment. | Reduces water pollution (COD); recovers a valuable chemical; turns waste into a resource. |
Catalyst-Free or Recyclable Catalytic Systems
The predominant industrial synthesis of sodium p-toluenesulfonate originates from the sulfonation of toluene. This reaction is typically conducted using concentrated sulfuric acid or sulfur trioxide as the sulfonating agent. chemithon.comresearchgate.net In this context, the synthesis can be considered a catalyst-free process, as the sulfonating agent is a primary reagent and no additional, external catalyst is required to facilitate the reaction. chemithon.com The sulfonation of toluene is an electrophilic substitution where the sulfonating reagent, such as the HSO₃⁺ cation present in concentrated sulfuric acid, reacts directly with the toluene molecule. spegroup.ru
From a sustainability and green chemistry perspective, advancements focus on the utilization of waste or recycled materials. One such approach involves the use of waste sulfuric acid from other industrial processes, such as the dehydration of hydrochloric acid gas, as the sulfonating agent. guidechem.com This method repurposes an industrial byproduct, offering a more eco-friendly production route. guidechem.com
While not used for its own synthesis, it is noteworthy that p-toluenesulfonic acid (PTSA), the acidic form of sodium p-toluenesulfonate, is a highly effective, environmentally benign, and recyclable solid acid catalyst in its own right. rsc.orgneaseco.com It is widely employed in various organic reactions, including the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org In these applications, PTSA can be easily recovered from the reaction filtrate through concentration and crystallization and reused for multiple cycles with sustained catalytic efficiency. rsc.org
Optimization of Reaction Parameters and Process Intensification
The efficient synthesis of high-purity sodium p-toluenesulfonate is highly dependent on the careful control and optimization of key reaction parameters. Process intensification strategies, including the use of microreactors, aim to improve heat and mass transfer, thereby enhancing selectivity and yield. dicp.ac.cn
Temperature is a critical parameter in the sulfonation of toluene. The reaction is highly exothermic, and precise temperature control is necessary to maximize the yield of the desired para isomer and minimize the formation of byproducts such as sulfones. researchgate.netdicp.ac.cn Different stages of the synthesis and purification process require distinct temperature conditions for optimal outcomes.
For the initial sulfonation reaction with concentrated sulfuric acid, temperatures around 100-110°C are common, often achieved by heating in a boiling water bath or under reflux. guidechem.commdma.ch When using a more reactive sulfonating agent like gaseous sulfur trioxide (SO₃), lower temperatures (e.g., 10-28°C) have been shown to favor the formation of the p-isomer with selectivities as high as 96.54%. researchgate.net Subsequent steps, such as neutralization and purification, also have specific temperature requirements. For instance, decolorization with activated carbon is typically performed at elevated temperatures of 80-90°C, while crystallization is induced by cooling the solution to between 0°C and 4°C. guidechem.comgoogle.com
Most laboratory and industrial syntheses of sodium p-toluenesulfonate are conducted at atmospheric pressure. However, reduced pressure is frequently employed during the purification stages. Specifically, vacuum concentration is used to reduce the volume of the reaction mixture or wastewater before crystallization, with typical conditions being a vacuum of 0.085 MPa at temperatures between 65°C and 70°C. google.com
Table 1: Optimal Temperatures for Different Stages of Sodium p-Toluenesulfonate Synthesis and Purification
| Process Stage | Reagents/System | Optimal Temperature Range | Purpose |
| Sulfonation | Toluene, Sulfuric Acid | 100 - 110°C | Promote reaction to completion. guidechem.commdma.ch |
| Sulfonation | Toluene, Gaseous SO₃ | 10 - 28°C | Maximize selectivity for p-isomer. researchgate.net |
| Neutralization | Sulfonated Mixture, NaOH | 70 - 90°C | Control neutralization reaction. guidechem.com |
| Decolorization | Aqueous Solution, Activated Carbon | 80 - 90°C | Efficient removal of colored impurities. guidechem.comgoogle.com |
| Crystallization | Saturated Aqueous Solution | 0 - 4°C | Maximize precipitation of the product. google.com |
The molar ratio of reactants, specifically the sulfonating agent to toluene, is a crucial factor that directly influences conversion efficiency and the purity of the final product. chemithon.com Stoichiometrically, the reaction requires a 1:1 molar ratio. However, to drive the reaction to completion and overcome mass transfer limitations, a molar excess of the sulfonating agent is often used. chemithon.commdpi.com
In laboratory preparations using concentrated sulfuric acid, a toluene to sulfuric acid molar ratio of approximately 1:1.85 has been documented. mdma.ch In processes involving sulfur trioxide, an SO₃ to aromatic compound molar ratio of around 1.2 is often optimal for achieving high conversion. mdpi.com
The stoichiometric balance has a direct impact on product purity. An insufficient amount of the sulfonating agent results in incomplete conversion and a lower yield. Conversely, a large excess of sulfuric acid leads to significant quantities of unreacted acid in the mixture. Upon neutralization with sodium hydroxide, this excess acid is converted to sodium sulfate, which can co-precipitate with the desired sodium p-toluenesulfonate, thereby reducing its purity. guidechem.com The reaction conditions, including stoichiometry, also affect the isomeric distribution (ortho, meta, para) of the product, which is a key determinant of purity for the targeted para isomer. researchgate.net
Table 2: Example Stoichiometric Ratios in Toluene Sulfonation
| Sulfonating Agent | Reactant Ratio (Toluene : Agent) | Context / Note |
| Concentrated H₂SO₄ | ~ 1 : 1.85 (molar) | A laboratory-scale procedure designed for high-purity product. mdma.ch |
| Gaseous SO₃ | 1 : 1.2 (molar) | Optimized for high conversion, accounting for mass transfer limitations. mdpi.com |
Achieving high-purity sodium p-toluenesulfonate necessitates a multi-step purification process following the initial sulfonation and neutralization reactions. These techniques are designed to remove unreacted starting materials, isomeric impurities, inorganic salts, and colored byproducts. mdma.chgoogle.com
A primary technique for isolating the product is salting out . After neutralization, the addition of a saturated sodium chloride solution decreases the solubility of sodium p-toluenesulfonate in the aqueous mixture, causing it to precipitate. spegroup.rumdma.ch
For further purification, recrystallization is employed. The crude solid is dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly. mdma.ch As the temperature decreases, the solubility of sodium p-toluenesulfonate drops, leading to the formation of purer crystals while impurities remain in the mother liquor. mdma.ch
To remove colored impurities, the aqueous solution is treated with powdered activated carbon at elevated temperatures (e.g., 80-90°C) for a period of 30 to 60 minutes. guidechem.comgoogle.com The activated carbon adsorbs the impurities and is subsequently removed by hot filtration. guidechem.com
Finally, the purified crystals are collected by suction filtration and washed with a small amount of a cold solvent, such as cold ethanol, to remove any remaining soluble impurities from the crystal surfaces. mdma.ch The final product is then dried, for instance on a steam bath or under vacuum, to yield the high-purity sodium p-toluenesulfonate. mdma.chgoogle.com
Table 3: Summary of Purification Techniques for Sodium p-Toluenesulfonate
| Technique | Procedure | Purpose |
| Salting Out | Addition of concentrated sodium chloride solution to the aqueous reaction mixture. mdma.ch | To decrease the solubility of the product and induce crystallization. |
| Decolorization | Stirring the aqueous solution with activated carbon at 80-90°C, followed by hot filtration. guidechem.comgoogle.com | To remove colored byproducts and other organic impurities. |
| Recrystallization | Dissolving the crude product in hot water and allowing it to cool slowly to 0-4°C. mdma.chgoogle.com | To separate the product from soluble impurities, enhancing purity. |
| Washing | Rinsing the filtered crystals with a small volume of cold alcohol. mdma.ch | To remove residual mother liquor and surface impurities. |
| Drying | Heating the purified crystals on a steam bath or under vacuum. mdma.ch | To remove residual water and solvent, yielding the final solid product. |
Catalytic and Reagent Applications of Sodium P Toluenesulfonate in Organic Transformations
Sodium p-Toluenesulfonate as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.com By overcoming the phase barrier, PTC can significantly increase reaction rates, improve yields, and enable reactions that would otherwise be impractical. ijirset.com Sodium p-toluenesulfonate is employed in this context, where it enhances the interaction between reagents across the phase divide.
While classic phase-transfer catalysts are typically quaternary ammonium or phosphonium salts that transport anions from an aqueous phase into an organic phase, sodium p-toluenesulfonate often functions through a different mechanism known as hydrotropy. researchgate.netacs.org Hydrotropes are amphiphilic compounds that, at a certain concentration known as the minimum hydrotrope concentration, can dramatically increase the solubility of poorly soluble organic compounds in water. acs.orgnih.gov
The mechanism of hydrotropic action involves the self-association of hydrotrope molecules in solution. nih.gov These aggregates can create microenvironments, such as micelles, where nonpolar or sparingly soluble organic reactants can be encapsulated, thereby increasing their effective concentration in the aqueous phase and facilitating their reaction with water-soluble reagents. acs.orgbiointerfaceresearch.com This solubilization effect, rather than a direct transfer of ions into the organic phase, is the primary way sodium p-toluenesulfonate catalyzes two-phase reactions.
Nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a substrate, are fundamental transformations in organic synthesis. masterorganicchemistry.comorganic-chemistry.org Many of these reactions are hindered when a water-soluble nucleophile (e.g., sodium cyanide) needs to react with a water-insoluble organic substrate (e.g., an alkyl halide). ijirset.com
By acting as a hydrotrope, sodium p-toluenesulfonate can increase the aqueous solubility of the organic substrate, bringing it into closer contact with the nucleophile at the molecular level. This enhanced proximity accelerates the rate of nucleophilic substitution. This approach is particularly valuable in green chemistry as it can reduce or eliminate the need for organic solvents that are required to dissolve all reactants in a single phase. ijirset.com
Sodium p-toluenesulfonate plays a significant role in various polymerization reactions, often acting as a dopant, electrolyte, or catalyst. In the field of conductive polymers, it is used as a supporting electrolyte and dopant during the electropolymerization of monomers like pyrrole (B145914) to form polypyrrole films. americanelements.comresearchgate.net The p-toluenesulfonate anion becomes incorporated into the polymer structure, balancing the positive charge of the polymer backbone and influencing the final material's conductivity and properties.
Furthermore, the related compound p-toluenesulfonic acid is a strong acid catalyst used in the polymerization of monomers such as 3,4-ethylenedioxythiophene (EDOT). bit.edu.cn Additionally, sodium 4-styrenesulfonate, a derivative containing the sulfonate group, can be polymerized via methods like atom transfer radical polymerization (ATRP) to create polyelectrolytes with various applications. researchgate.net
Role of Sodium p-Toluenesulfonate in Organic Synthesis as a Reagent
Beyond its catalytic functions, the p-toluenesulfonate group is a key functional group in organic synthesis, primarily for its role as an excellent leaving group.
The direct synthesis of sulfonamides and sulfonate esters from the relatively unreactive sodium p-toluenesulfonate is not a common laboratory method. Nucleophilic substitution directly on the sulfonyl sulfur of the salt is difficult. nih.gov However, specialized methods have been developed, such as the direct coupling of sulfonic acid salts with amines or alcohols using activating reagents like triphenylphosphine ditriflate. researchgate.net
More commonly, these functional groups are prepared from a more reactive derivative, p-toluenesulfonyl chloride (TsCl). Sulfonamides are typically synthesized by reacting p-toluenesulfonyl chloride with a primary or secondary amine. Similarly, sulfonate esters (tosylates) are prepared by the reaction of p-toluenesulfonyl chloride with an alcohol. prepchem.comorganic-chemistry.orgprepchem.com These reactions provide reliable access to molecules containing the p-toluenesulfonate moiety.
One of the most important applications of the p-toluenesulfonate group in organic synthesis is the activation of alcohols. cymitquimica.com The hydroxyl group (-OH) of an alcohol is a strong base and, consequently, a very poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This reactivity issue can be overcome by converting the alcohol into a p-toluenesulfonate ester, commonly known as a tosylate (-OTs). masterorganicchemistry.comcsbsju.edu
This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a weak base like pyridine. libretexts.org The reaction converts the -OH group into a tosylate group, which is an excellent leaving group because its corresponding anion is highly stabilized by resonance. pressbooks.publibretexts.org This activation step does not alter the configuration of the carbon atom attached to the oxygen. libretexts.orglibretexts.org The resulting alkyl tosylate behaves much like an alkyl halide and is now highly susceptible to attack by a wide range of nucleophiles in both SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org
Table 1: Examples of Alcohol Tosylation This table shows the conversion of various alcohols to their corresponding tosylates, a key step in activating them for subsequent reactions.
| Alcohol | Reagent | Base/Catalyst | Solvent | Yield (%) |
| 1-Decanol | p-TsOH | ZrCl₄ | CH₂Cl₂ | High |
| Benzyl Alcohol | TsCl | K₂CO₃ | Solid-State | High |
| Primary Alcohols | TsCl | KOH / cat. BnNMe₂ | Water | Excellent |
| Ethanol (B145695) | TsCl | K₂CO₃ | Solid-State | Quantitative |
| Secondary Alcohols | p-TsOH | ZrCl₄ | CH₂Cl₂ | Moderate |
Table 2: Examples of Nucleophilic Substitution on Alkyl Tosylates This table illustrates the versatility of alkyl tosylates as substrates in nucleophilic substitution reactions with various nucleophiles.
| Alkyl Tosylate | Nucleophile | Product Type |
| Primary Alkyl Tosylate | CH₃O⁻ | Ether |
| Alkyl Tosylate | CN⁻ | Nitrile |
| Alkyl Tosylate | Br⁻ | Alkyl Bromide |
| Alkyl Tosylate | N₃⁻ | Azide |
| Alkyl Tosylate | RCOO⁻ | Ester |
Use as an Alkylating Agent
The p-toluenesulfonate group, commonly known as the tosylate group (TsO), is an outstanding leaving group in nucleophilic substitution reactions due to the stability of its corresponding anion, which is resonance-stabilized. This property is central to its application in alkylation. However, it is crucial to distinguish that alkyl p-toluenesulfonates (tosylate esters), not sodium p-toluenesulfonate itself, are the direct alkylating agents researchgate.net.
Sodium p-toluenesulfonate serves as a precursor or is a common byproduct in reactions involving these powerful alkylating agents. Alkyl tosylates are typically synthesized by reacting an alcohol with p-toluenesulfonyl chloride in the presence of a base. Once formed, these esters are effective electrophiles that can transfer their alkyl group to a wide variety of nucleophiles. The tosylate anion (CH₃C₆H₄SO₃⁻), for which sodium p-toluenesulfonate is a stable salt form, departs as the leaving group during the alkylation researchgate.netnih.gov.
The utility of tosylate esters in alkylation is demonstrated in numerous organic syntheses, including the N-alkylation of amines and amides. For instance, alkyl p-toluenesulfonates are employed for the N-alkylation of sensitive substrates like carbazoles. The choice between an alkyl tosylate and other alkylating agents, such as an alkyl halide, often depends on the specific reactivity required for the substrate nih.gov.
Intermediate for Biologically Active Compound Synthesis
Sodium p-toluenesulfonate is a valuable intermediate in the pharmaceutical industry for the synthesis of several important biologically active compounds americanelements.comsigmaaldrich.com. Its role is often to introduce the sulfonate group or to participate in reactions that build the core structure of the final active pharmaceutical ingredient (API).
Notable examples include its use in the production of:
Doxycycline: A broad-spectrum tetracycline antibiotic.
Naproxen: A common nonsteroidal anti-inflammatory drug (NSAID).
Amoxicillin and Cefadroxil: Beta-lactam antibiotics.
Pansentin: A cardiovascular agent.
In these syntheses, the toluenesulfonate (B8598656) moiety can be involved in various steps, leveraging its properties as a good leaving group or as part of the molecular scaffold that is later modified to yield the final drug substance.
Advanced Catalytic Systems Incorporating Sodium p-Toluenesulfonate
Recent advancements in catalysis have explored the use of sodium p-toluenesulfonate and related compounds in sophisticated systems that offer high efficiency, selectivity, and milder reaction conditions.
FeCl₃/TMSCl Catalytic System for β-Sulfonation of α,β-Enones
An efficient iron-catalyzed protocol for the β-sulfonation of α,β-unsaturated carbonyl compounds utilizes a catalytic system composed of iron(III) chloride (FeCl₃) and trimethylsilyl chloride (TMSCl). It is important to note that this specific reaction employs sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na), a closely related but distinct compound from sodium p-toluenesulfonate, as the sulfonylating agent mdma.chorgsyn.org.
This method facilitates the conjugate addition (Michael addition) of the p-toluenesulfinate nucleophile to a variety of α,β-enones, including chalcones and both cyclic and acyclic enones mdma.ch. The reaction proceeds under mild conditions and provides good to excellent yields of the corresponding β-sulfonyl ketones, which are valuable synthetic intermediates. The optimal conditions identified were 20 mol% of FeCl₃ as the catalyst with TMSCl as an additive in dichloromethane as the solvent mdma.chorgsyn.org.
Mechanistic studies suggest that TMSCl plays a dual role: it activates the enone for nucleophilic attack and also reacts with the sodium p-toluenesulfinate to generate a more reactive sulfinating agent while precipitating sodium chloride (NaCl) mdma.chorgsyn.org. This cost-effective and environmentally benign approach avoids the use of toxic or expensive metals mdma.ch.
| Enone Substrate | Product | Yield (%) |
|---|---|---|
| Chalcone | 3-Oxo-1,3-diphenyl-1-propyl p-tolyl sulfone | 85 |
| 4'-Methylchalcone | 3-Oxo-3-(p-tolyl)-1-phenyl-1-propyl p-tolyl sulfone | 82 |
| 4-Chlorochalcone | 1-(4-Chlorophenyl)-3-oxo-3-phenyl-1-propyl p-tolyl sulfone | 80 |
| 2-Cyclohexen-1-one | 3-(p-Tolylsulfonyl)cyclohexan-1-one | 78 |
| 2-Cyclopenten-1-one | 3-(p-Tolylsulfonyl)cyclopentan-1-one | 75 |
Data sourced from Sreedhar, B., Reddy, M. A., & Reddy, P. S. (2008). Synlett, 2008(13), 1949-1952. mdma.chorgsyn.org
Sodium p-Toluenesulfonate as a Reusable Catalyst in Cyclocondensation Reactions
While p-toluenesulfonic acid (p-TSA) and its polymer-supported derivatives are widely documented as efficient and reusable acid catalysts for cyclocondensation reactions, there is no significant body of research demonstrating sodium p-toluenesulfonate in a similar catalytic role. As a neutral salt of a strong acid, sodium p-toluenesulfonate does not possess the Brønsted acidity required to catalyze these transformations in the same manner as p-TSA.
Synergistic Catalysis with Transition Metals and Photocatalysis
The p-toluenesulfonate anion frequently serves as a counter-ion for transition metals, forming salts that are utilized as catalysts in organic synthesis. These transition metal p-toluenesulfonates are often soluble in polar organic solvents and can be prepared with high purity. The tosylate anion is generally considered a weakly coordinating ligand, which allows the metal center to remain highly Lewis acidic and catalytically active.
For example, hydrated cobalt(II) p-toluenesulfonate (Co(OTs)₂·6H₂O) has been used as an esterification catalyst. In such systems, the catalytic activity stems from the transition metal cation, while the tosylate anion influences properties like solubility and stability of the catalytic species. The preparation of various first-row transition metal tosylates (e.g., with Ti, V, Cr, Mn, Fe, Co, Ni) has been described, highlighting their potential as starting materials for a range of catalytic applications.
In the realm of photocatalysis, while its acidic form (p-TSA) has been used in synergistic systems, sodium p-toluenesulfonate's primary role is often less direct, for instance, acting as a supporting electrolyte in electrochemical processes that can be coupled with photocatalysis americanelements.comsigmaaldrich.com.
Mechanism of Action in Catalysis and Reactivity
The reactivity of the p-toluenesulfonate group is dominated by its exceptional ability to function as a leaving group. The negative charge on the oxygen atom in the p-toluenesulfonate anion is delocalized over three oxygen atoms and the aromatic ring through resonance. This high degree of stabilization makes it very willing to depart from a carbon atom during a nucleophilic substitution (Sₙ1 or Sₙ2) or elimination reaction nih.gov. This is the fundamental principle behind the use of alkyl tosylates as alkylating agents researchgate.net.
In catalytic systems, the mechanism depends on the specific role of the compound.
As a Nucleophile: In the FeCl₃/TMSCl-catalyzed β-sulfonation reaction, the related p-toluenesulfinate anion acts as a soft nucleophile that attacks the β-carbon of the activated α,β-enone mdma.chorgsyn.org. The Lewis acid (FeCl₃) coordinates to the carbonyl oxygen of the enone, increasing its electrophilicity and facilitating the conjugate addition.
As a Counter-ion: When paired with a transition metal catalyst, the p-toluenesulfonate anion is typically a "spectator" ion. It provides charge balance for the cationic metal center but does not usually participate directly in the bond-making or bond-breaking steps of the catalytic cycle. Its influence is indirect, affecting the Lewis acidity, solubility, and stability of the active catalyst.
Proton Donating Capabilities and Acidic Properties
Sodium p-toluenesulfonate is the product of the neutralization of a strong acid, p-toluenesulfonic acid (PTSA), with a strong base, sodium hydroxide (B78521) wikipedia.org. Consequently, the salt itself is not a proton donor and does not possess inherent acidic properties in the Brønsted-Lowry sense. The acidic proton of the parent sulfonic acid is replaced by a sodium ion stackexchange.com.
The significant acidic character is a property of its parent compound, p-toluenesulfonic acid (PTSA), which is a strong organic acid widely used as a catalyst in reactions such as esterification due to its ability to donate protons sinobiochemistry.com. The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻) is a stable conjugate base, which makes it an excellent leaving group in nucleophilic substitution reactions. This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring. While sodium p-toluenesulfonate does not directly provide protons, its application in certain contexts can influence the pH and reaction environment, and its anion is central to many catalytic cycles initiated by its parent acid.
Influence on Reaction Kinetics and Yields
Sodium p-toluenesulfonate exerts a considerable influence on the kinetics and yields of various organic reactions through several mechanisms, including acting as a phase-transfer catalyst, a supporting electrolyte, and a non-oxidizing catalyst americanelements.comchemimpex.comguidechem.com.
As a phase-transfer catalyst (PTC) , it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. This is particularly valuable in nucleophilic substitutions and polymerizations where reactants may have low solubility in one of the phases chemimpex.comguidechem.com. By improving the interaction between reactants, the catalyst enhances reaction efficiency and can lead to higher product yields.
In electrochemical applications, such as the deposition of polypyrrole membranes, sodium p-toluenesulfonate functions as a supporting electrolyte americanelements.comchemicalbook.com. Its role is to increase the ionic conductivity of the solution, which is crucial for the electrochemical process. The rate of deposition and the quality of the resulting polymer film are directly influenced by the concentration and nature of the electrolyte.
Furthermore, it is described as a non-oxidizing catalyst in certain chemical reactions americanelements.com. The ionic strength of a reaction medium can also affect kinetics. Studies on related compounds have shown that changes in ionic strength can alter reaction rates, suggesting that the presence of sodium p-toluenesulfonate as an ionic salt can similarly influence the kinetics of other reactions researchgate.net.
The table below summarizes the roles of sodium p-toluenesulfonate and its impact on organic reactions.
| Role | Mechanism of Action | Impact on Kinetics & Yield | Example Reaction Types |
| Phase-Transfer Catalyst | Facilitates reactant transfer between immiscible phases (aqueous/organic). | Increases reaction rates by improving reactant contact. Enhances product yield. | Nucleophilic Substitutions, Polymerizations |
| Supporting Electrolyte | Increases the ionic conductivity of the reaction medium. | Crucial for controlling the rate and efficiency of electrochemical reactions. | Electropolymerization (e.g., Polypyrrole films) |
| Non-oxidizing Catalyst | Participates in the catalytic cycle without causing oxidation of reactants. | Improves reaction rates and can enhance product selectivity and yield. | Various organic syntheses |
| Ionic Strength Modifier | Alters the ionic environment of the reaction medium. | Can influence the rate of reactions involving charged species or polar transition states. | Oxidation-reduction reactions |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a critical computational tool for elucidating the molecular-level mechanisms of organic reactions mdpi.com. While DFT studies focusing exclusively on sodium p-toluenesulfonate are not abundant, research on the p-toluenesulfonate (tosyl) moiety and related sulfonated compounds provides significant insight into its reactivity.
DFT is also employed to investigate the degradation mechanisms of materials containing sulfonate groups. For example, studies on sulfonated poly(ether ether ketone) (sPEEK) membranes, which are used in fuel cells, have used DFT to model reactions with hydroxyl radicals. These calculations explore the thermodynamics of H-atom abstraction and the attachment of OH groups to the aromatic rings, followed by subsequent bond-breaking reactions. This provides a molecular-level understanding of the material's stability and degradation pathways nih.gov.
These computational studies allow researchers to predict reaction pathways, analyze transition state energies, and understand electronic properties that govern reactivity. The table below highlights key parameters investigated in DFT studies relevant to the p-toluenesulfonate moiety.
| Parameter Investigated | Information Gained from DFT | Relevance to p-Toluenesulfonate Chemistry |
| Free Energy Profiles | Elucidates the energy landscape of a reaction, including intermediates and transition states. | Predicts the most likely reaction mechanism and rate-determining steps in reactions involving tosyl intermediates nih.gov. |
| Bond Dissociation Energy | Calculates the energy required to homolytically break a chemical bond. | Helps understand the formation of reactive species like the tosyl radical from precursor molecules nih.gov. |
| Thermodynamics of Reactions | Determines the enthalpy and free energy changes for reaction steps (e.g., H-atom abstraction, radical addition). | Assesses the stability of sulfonated compounds and predicts degradation pathways nih.gov. |
| Electronic Properties | Analyzes properties like electrophilicity and spin density of radical intermediates. | Explains the stability and reactivity of the tosyl radical, influencing product formation nih.gov. |
Through these computational approaches, a deeper understanding of the reaction mechanisms involving the p-toluenesulfonate anion can be achieved, guiding the design of more efficient synthetic methodologies.
Applications in Advanced Materials and Polymer Science
Sodium p-Toluenesulfonate as a Dopant in Conductive Polymers
Sodium p-toluenesulfonate serves as a crucial dopant for intrinsically conductive polymers (ICPs), such as polypyrrole (PPy). Doping is a process that introduces charge carriers into the polymer backbone, transforming it from a semiconducting or insulating state to a more conductive one. The p-toluenesulfonate anion (pTS⁻) from Na-pTS is incorporated into the polymer matrix, balancing the positive charges (polarons and bipolarons) that form on the polymer chains during oxidative polymerization. This incorporation not only enhances electrical conductivity but also influences the polymer's structural and mechanical properties.
Polypyrrole (PPy) is commonly synthesized through chemical or electrochemical oxidative polymerization of the pyrrole (B145914) monomer. iosrjournals.org During this process, Sodium p-toluenesulfonate is often used as both a supporting electrolyte and a doping agent. americanelements.comstackexchange.com
In electrochemical synthesis, an aqueous solution containing the pyrrole monomer and Sodium p-toluenesulfonate is used. ejournals.ph When an electrical potential is applied, the pyrrole monomer is oxidized at the anode, forming radical cations. These radical cations then combine to form polymer chains. Simultaneously, the p-toluenesulfonate anions (pTS⁻) from the electrolyte migrate to the positively charged polymer chains to maintain charge neutrality. This process results in a PPy film doped with pTS⁻ anions deposited on the electrode surface. iosrjournals.org
In chemical oxidative polymerization, an oxidizing agent like iron(III) chloride (FeCl₃) is used to initiate the polymerization of pyrrole. The p-toluenesulfonate anion is incorporated into the polymer structure to compensate for the positive charges created on the PPy backbone during oxidation. researchgate.net The presence of the dopant can also influence the morphology of the resulting polymer, with studies showing that the concentration of the p-toluenesulfonate dopant can affect the formation of different structures, such as nanorods or granular particles. researchgate.net
The incorporation of p-toluenesulfonate as a dopant has a profound effect on the properties of polypyrrole. Doping with pTS⁻ anions significantly enhances the electrical conductivity of PPy. researchgate.net This is attributed to the creation of charge carriers along the polymer chain and the potential for a more ordered polymer structure, which facilitates charge transport.
Research has shown that the morphology of the PPy is also heavily influenced by the doping process. For instance, PPy films synthesized with Na-pTS can exhibit lamellar and spherulite structures, which are associated with increased conductivity. ejournals.ph The concentration of the dopant is a critical factor; studies on PPy/carbon composites have demonstrated a direct correlation between the concentration of the p-toluenesulfonate dopant and the DC conductivity of the material. Beyond conductivity, pTS⁻ doping has been shown to improve the charge/discharge stability of PPy, making it more durable for electrochemical applications. acs.org It can also enhance the chemical stability and crystallinity of the resulting conductive polymer. researchgate.net
| Property | Influence of p-Toluenesulfonate Doping | Reference |
|---|---|---|
| Electrical Conductivity | Significantly increased; DC conductivity shows direct correlation with pTS concentration. | researchgate.net |
| Material Morphology | Can induce lamellar and spherulite structures associated with higher conductivity. | ejournals.ph |
| Electrochemical Stability | Improves charge/discharge stability in electrochemical applications. | acs.org |
| Crystallinity | Doping can increase the crystallinity of the polymer. | researchgate.net |
The enhanced conductivity and stability of p-toluenesulfonate-doped PPy make it a promising electrode material for energy storage devices, particularly supercapacitors. ejournals.ph Supercapacitors store energy via electrostatic charge accumulation at the electrode-electrolyte interface (electrical double-layer capacitance) and fast surface redox reactions (pseudocapacitance). PPy is a pseudocapacitive material, and its performance can be tailored by the choice of dopant.
Studies have demonstrated that PPy/carbon composite electrodes doped with p-toluenesulfonate can achieve a high specific capacitance of approximately 395 F g⁻¹ in a 0.5 M Sodium sulfate aqueous solution, while also showing significant stability over hundreds of cycles. The pTS⁻ dopant contributes to better cycling stability compared to other dopants. acs.org In one study, pTS-doped PPy retained about 90% of its initial energy storage capability after 5000 charge-discharge cycles. acs.org
Beyond supercapacitors, p-toluenesulfonate-doped PPy has been investigated for use as a durable anode material in Sodium-ion batteries (SIBs). acs.orgnih.gov These materials have shown remarkable rate capacities and cyclability, maintaining high discharge capacities even at high charge/discharge rates and over thousands of cycles. acs.orgnih.gov
| Device | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Supercapacitor | Maximum Specific Capacitance | ~395 F g⁻¹ | |
| Supercapacitor | Cycling Stability | ~90% retention after 5000 cycles | acs.org |
| Sodium-Ion Battery (Anode) | Discharge Capacity at 10 C rate (after 2000 cycles) | 120.5 mAh g⁻¹ | acs.orgnih.gov |
The unique properties of Sodium p-toluenesulfonate-doped conductive polymers also lend themselves to biomedical applications, such as in the development of smart implants and biosensors. For instance, amperometric glucose biosensors have been developed by entrapping the glucose oxidase enzyme within a PPy matrix on a platinum electrode. nih.gov
In this application, Sodium p-toluenesulfonate is used as the supporting electrolyte during the electrochemical synthesis of the PPy-glucose oxidase layer. The resulting biosensor electrode exhibits a better response compared to those synthesized with p-toluenesulfonic acid. nih.gov The Pt/PPy-GOD(NapTS) electrode showed a maximum current (Iₘₐₓ) of 25.4 µA, which was nearly double that of the electrode prepared with the acid form of the dopant. nih.gov This indicates that Sodium p-toluenesulfonate provides a more suitable medium for the formation and deposition of the enzyme-polymer layer, leading to enhanced biosensor performance.
Role in Polymerization Processes
Beyond its function as a dopant, Sodium p-toluenesulfonate and its related compounds play other important roles in polymerization. Specifically, polymers derived from sulfonated monomers, which are structurally related to Sodium p-toluenesulfonate, are utilized as stabilizers in various polymerization systems.
Polymers and copolymers of sodium p-styrenesulfonate, a monomer with a similar structure to Sodium p-toluenesulfonate, are used as polymeric stabilizers in emulsion polymerization. researchgate.net These polyelectrolytes have found applications as dispersants for a wide range of polymers, including styrene-butadiene copolymers and polyesters. chemicalbook.com While direct use as a stabilizer in polyethylene (B3416737) terephthalate (B1205515) (PET) production is less documented in the provided context, the chemical principles apply. The stabilizing effect is crucial for maintaining the dispersion of polymer particles during synthesis, preventing agglomeration and ensuring the desired product characteristics. In the context of polystyrene, sulfonated polystyrene (PSS), which can be prepared from the sodium salt form, is noted for its greater stability in aqueous solutions compared to its acid form. google.com This stability is a key attribute for its use in various applications, including as a component in electro-conductive films and as a superplasticizer in cement. google.com
Regulation of Reaction Kinetics in Polymer Synthesis
Sodium p-toluenesulfonate (NaPTS) plays a significant role in regulating the kinetics of specific polymerization reactions, particularly in the synthesis of conducting polymers. Its primary function in this context is as a supporting electrolyte during electropolymerization. A notable example is the synthesis of polypyrrole (PPy), a widely studied conducting polymer.
During the electropolymerization of pyrrole, a supporting electrolyte is crucial to ensure the flow of current through the solution and to facilitate the oxidation of the monomer at the electrode surface. Sodium p-toluenesulfonate is frequently chosen for this purpose. stackexchange.com The p-toluenesulfonate anion acts as a dopant that gets incorporated into the polymer structure during its formation. This doping process is essential for the conductivity of the final polymer.
Formulation of Surfactants and Hydrotropes
Sodium p-toluenesulfonate is widely recognized and utilized as a hydrotrope, a class of compounds that enhance the solubility of hydrophobic substances in aqueous solutions. researchgate.net Unlike typical surfactants, hydrotropes have a smaller hydrophobic part, which is generally insufficient to cause spontaneous self-aggregation into micelles in the absence of a solute.
The mechanism by which Sodium p-toluenesulfonate exerts its hydrotropic effect is a subject of ongoing research, but several key processes have been identified. It is understood that hydrotropy is a molecular phenomenon that increases the aqueous solubility of a poorly soluble compound through the addition of a significant amount of the hydrotrope. kinampark.com
Two primary mechanisms have been proposed for aromatic hydrotropes like Sodium p-toluenesulfonate:
Self-aggregation: At a certain concentration, known as the minimum hydrotrope concentration (MHC), hydrotrope molecules begin to self-associate into smaller, looser aggregates than typical surfactant micelles. researchgate.net These aggregates can then encapsulate or interact with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Stacking Complexation: Another proposed mechanism involves the formation of complexes between the hydrotrope and the solute molecules. eijppr.com The planar aromatic ring of the p-toluenesulfonate anion is thought to play a crucial role in this process.
Research on the interaction between Sodium p-toluenesulfonate and nonionic surfactants has shown that the hydrotropic effect is linked to alterations in the water structure induced by the hydrotrope molecules and the formation of hydrotrope aggregates that provide a suitable environment for the surfactant. nih.gov At low concentrations, p-toluenesulfonate may dissolve in surfactant micelles, but above the MHC, it is present in the aqueous phase, where it exerts its hydrotropic action. researchgate.netnih.gov
A primary application of Sodium p-toluenesulfonate's hydrotropic properties is the solubilization of poorly water-soluble compounds, which is a significant challenge in various fields, including pharmaceuticals. For instance, more than 40% of lipophilic drug candidates often face hurdles in development due to poor bioavailability stemming from low aqueous solubility. ijrrjournal.com
Sodium p-toluenesulfonate has been demonstrated to effectively increase the aqueous solubility of various hydrophobic compounds. In one study, a 2.5 M solution of Sodium p-toluenesulfonate was shown to increase the solubility of the poorly water-soluble anticancer drug, paclitaxel.
Table 1: Effect of Sodium p-toluenesulfonate on Paclitaxel Solubility
| Hydrotropic Agent | Concentration (M) | Paclitaxel Solubility (mg/ml) |
|---|---|---|
| Sodium p-toluenesulfonate | 2.5 | 0.22 |
Data sourced from a study on hydrotropic solubilization of paclitaxel. kinampark.com
The ability of Sodium p-toluenesulfonate to enhance solubility is also utilized in increasing the solubility of certain polymers in aqueous solutions, such as block PEO-PPO copolymers. researchgate.net
Sodium p-toluenesulfonate is a common additive in both powder and liquid detergent formulations, where it serves multiple functions. kmchem.combiosynth.com
In powder detergents , it acts as an anti-caking agent and a slurry conditioner. kmchem.com Its addition can improve the fluidity of the powder and has a positive effect on the handfeel. kmchem.com
In liquid detergents , its primary role is as a solubilizer and viscosity modifier. kmchem.com The addition of Sodium p-toluenesulfonate can reduce the viscosity and the cloud point of the liquid formulation, which is the temperature at which the solution becomes cloudy. kmchem.com This is particularly important for maintaining the stability and clarity of concentrated liquid detergents.
Table 2: Functions of Sodium p-toluenesulfonate in Detergents
| Detergent Type | Primary Function | Benefits |
|---|---|---|
| Powder | Anti-caking agent, Slurry conditioner | Improves fluidity, enhances handfeel. kmchem.com |
| Liquid | Solubilizer, Viscosity modifier | Reduces viscosity and cloud point, improves stability and clarity. kmchem.com |
Contribution to Advanced Functional Materials
Sodium p-toluenesulfonate contributes to the stability and performance of advanced functional materials, particularly conducting polymers. As mentioned previously, it is used as a supporting electrolyte and dopant in the synthesis of polypyrrole. stackexchange.comechemi.com The incorporation of the p-toluenesulfonate anion into the polymer backbone has a direct impact on the material's properties.
In the context of polymer electrolytes for applications like batteries, sodium salts are investigated to enhance ionic conductivity. mdpi.comrsc.org While not a direct example of NaPTS, the principle of using sodium salts to improve the electrochemical performance of polymer-based materials is well-established. The presence of ions like sodium and tosylate within a polymer matrix can facilitate ion transport, which is a critical factor for the performance of solid-state batteries and other electrochemical devices. The synthesis of polypyrrole/sodium p-toluenesulfonate biofilms supported on conductive polymers has been explored for applications in electrical charge accumulators, indicating its role in materials designed for energy storage. researchgate.net
Conductive Additive in Sodium-Ion Battery Electrolytes
The performance of a sodium-ion battery electrolyte is critically dependent on the composition of the electrolyte, which typically consists of a sodium salt dissolved in a mixture of organic solvents, along with various additives. sigmaaldrich.com The primary function of a conductive additive is to increase the ionic conductivity of the electrolyte, which facilitates the efficient transport of sodium ions between the anode and the cathode during the charge and discharge cycles. sigmaaldrich.comnih.gov High ionic conductivity is a key factor in achieving high power density and fast charging capabilities in SIBs. sigmaaldrich.com
Additives in SIB electrolytes can also play a crucial role in forming a stable SEI layer on the anode surface. sigmaaldrich.comnih.gov This protective layer prevents the decomposition of the electrolyte and minimizes irreversible capacity loss, thereby extending the cycle life of the battery. sciepublish.com Common additives that have been studied for this purpose include fluoroethylene carbonate (FEC) and 1,3-propane sultone (PS). sciepublish.com
Furthermore, the electrochemical stability window of the electrolyte, which is influenced by the choice of salts and solvents, dictates the operational voltage range of the battery. sigmaaldrich.comnih.gov For instance, electrolytes based on sodium hexafluorophosphate (NaPF₆) in carbonate solvents are known to have a wide electrochemical stability window. sigmaaldrich.comnih.gov
While the properties of sodium p-toluenesulfonate as a water-soluble organic salt are well-documented, its specific application and performance metrics as a conductive additive in the non-aqueous environments of sodium-ion battery electrolytes have not been detailed in available research. Consequently, data tables and in-depth research findings on its impact on conductivity, electrochemical stability, and battery cycling performance in this context cannot be provided at this time. Further research would be necessary to elucidate the potential benefits or drawbacks of incorporating sodium p-toluenesulfonate into sodium-ion battery electrolyte formulations.
Environmental Fate, Ecotoxicology, and Sustainability Research
Biodegradation and Environmental Persistence Studies
Biodegradation is a key process that determines the persistence of chemical compounds in the environment. Studies on sodium p-toluenesulfonate have explored its susceptibility to microbial degradation under both aerobic and anaerobic conditions.
Under aerobic conditions, p-toluenesulfonate is considered to be readily biodegradable. oecd.org Standard screening tests have demonstrated significant mineralization of the compound by aerobic microorganisms.
One study, equivalent to the OECD TG301C test, reported a Biochemical Oxygen Demand (BOD) biodegradability of 93% over a 3-week period, indicating a high potential for aerobic degradation. oecd.org The degradation process involves the biological transformation of the molecule into simpler, non-toxic substances.
Research has identified specific bacterial strains capable of utilizing p-toluenesulfonate as a sole source of carbon and sulfur. For instance, a strain of Pseudomonas isolated from sewage was shown to adapt to and effectively mineralize p-toluenesulfonate. cdnsciencepub.com The degradation was found to be extensive, with over 90% of the theoretical value required for complete conversion to carbon dioxide, water, and sulfate being achieved. cdnsciencepub.com
The metabolic pathway for the aerobic degradation of p-toluenesulfonate has been partially elucidated. Studies using landfill leachate as an inoculum suggested a degradation pathway common to Comamonas testosteroni. researchgate.net The identification of intermediates such as p-sulfobenzyl alcohol and p-sulfobenzoate provides strong evidence for this specific catabolic route. researchgate.net Another degradation pathway identified in Pseudomonas putida involves the initial desulfonation to form 4-methylcatechol, which is then subject to ring cleavage. researchgate.net
Table 1: Aerobic Biodegradation Studies of p-Toluenesulfonate
| Test Method/Organism | Key Findings | Intermediates Identified | Reference |
|---|---|---|---|
| OECD TG301C equivalent | 93% BOD biodegradability in 3 weeks. | Not specified. | oecd.org |
| Pseudomonas sp. | Over 90% mineralization to CO2, water, and sulfate. | 3-methylcatechol. | cdnsciencepub.com |
| Landfill leachate inoculum | Evidence for a degradation pathway common to Comamonas testosteroni. | p-Sulfobenzyl alcohol, p-sulfobenzoate. | researchgate.net |
| Pseudomonas putida | Degradation via desulfonation and subsequent ring cleavage. | 4-Methylcatechol. | researchgate.net |
The degradation of p-toluenesulfonate under anaerobic conditions, where oxygen is absent, is less well-documented. While research has explored the anaerobic breakdown of structurally related compounds, specific data on p-toluenesulfonate is limited. For example, studies have detailed the anaerobic degradation of p-alkylated benzoates and toluenes by various bacterial strains, but these findings are not directly applicable to the sulfonated aromatic structure of p-toluenesulfonate. nih.gov Similarly, research on the anaerobic transformation of p-toluidine by sulfate-reducing bacteria highlights metabolic pathways for related aromatic compounds but does not directly address p-toluenesulfonate. researchgate.net The presence of the sulfonate group can significantly influence the susceptibility of an aromatic compound to anaerobic microbial attack. Further research is needed to definitively assess the potential for and mechanisms of anaerobic degradation of sodium p-toluenesulfonate.
Understanding the environmental fate of sodium p-toluenesulfonate involves modeling its transport and transformation in various environmental compartments, including wastewater treatment systems. Due to its high water solubility, the primary environmental compartments of concern are surface water and soil, should it be released.
In the atmosphere, indirect photo-oxidation by reaction with hydroxyl radicals is estimated to result in a half-life of 8.8 days. oecd.org However, this is not considered a major environmental fate mechanism as the compound is not volatile. oecd.org
Advanced oxidation processes have been investigated for the removal of p-toluenesulfonic acid from wastewater. One study demonstrated the effectiveness of a filtration-enhanced electro-Fenton (FEEF) reactor. nih.govresearchgate.net Under optimal conditions, this system achieved a 92.6% removal efficiency of an initial 100 mg/L concentration of p-toluenesulfonic acid within 120 minutes. nih.govresearchgate.netrsc.org The proposed degradation pathways in this system included methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions. nih.govresearchgate.netrsc.org Such models of removal in engineered systems are crucial for developing effective wastewater treatment strategies for industrial effluents containing this compound.
Table 2: Environmental Fate and Removal Modeling of p-Toluenesulfonate
| Model/System | Key Findings | Degradation Pathways | Reference |
|---|---|---|---|
| Atmospheric Fate | Estimated half-life of 8.8 days via photo-oxidation. | Indirect photo-oxidation by hydroxyl radicals. | oecd.org |
| Filtration-Enhanced Electro-Fenton (FEEF) Reactor | 92.6% removal from synthetic wastewater in 120 minutes. | Methyl hydroxylation, sulfonyl hydroxylation, ring-opening. | nih.govresearchgate.netrsc.org |
Bioaccumulation Potential Assessments
Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its surrounding environment, is a critical factor in ecotoxicological risk assessment. The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient and further evaluated through the calculation of a bioconcentration factor.
The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. wikipedia.org A low Log Kow value suggests low lipophilicity and therefore a low potential for bioaccumulation. For sodium p-toluenesulfonate, the Log Kow has been estimated to be -2.40. oecd.org This negative value indicates that the compound is highly hydrophilic and has a very low tendency to partition into fatty tissues.
The bioconcentration factor (BCF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. cefas.co.uk It provides a more direct measure of the potential for a substance to accumulate in aquatic organisms. Based on the low Log Kow, the BCF for sodium p-toluenesulfonate is also expected to be low. A calculated BCF value of 3.16, determined using BCFWIN, supports this expectation. oecd.org This low BCF value indicates that sodium p-toluenesulfonate is unlikely to bioaccumulate significantly in aquatic organisms.
Table 3: Bioaccumulation Potential of Sodium p-toluenesulfonate
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Log Kow (estimated) | -2.40 | Highly hydrophilic, low bioaccumulation potential. | oecd.org |
| BCF (calculated) | 3.16 | Low potential for bioconcentration in aquatic organisms. | oecd.org |
Atmospheric Fate and Transformation
While specific data on the atmospheric fate of Sodium p-toluenesulfonate is limited, its primary removal mechanism from the atmosphere is expected to be through reactions with photochemically-produced hydroxyl radicals. epa.gov
The principal pathway for the atmospheric degradation of many volatile organic compounds is indirect photo-oxidation initiated by hydroxyl (•OH) radicals. epa.gov These highly reactive radicals are formed in the troposphere through photochemical processes and are crucial for cleansing the air of pollutants. For aromatic compounds like p-toluenesulfonate, the •OH radical can either add to the aromatic ring or abstract a hydrogen atom from the methyl group. This initial reaction leads to the formation of various intermediate products, contributing to the chemical transformation and eventual removal of the compound from the atmosphere. The atmospheric lifetime of a chemical is largely determined by its reaction rate with •OH radicals; however, specific kinetic data for sodium p-toluenesulfonate is not extensively documented. epa.gov
Occupational and Consumer Exposure Pathways
Exposure to Sodium p-toluenesulfonate can occur in both industrial and consumer environments, primarily through inhalation and skin contact. spectrumchemical.comguidechem.com
Inhalation and Dermal Exposure Assessments
Occupational exposure is a significant consideration in settings where Sodium p-toluenesulfonate is manufactured or used in powdered form. scbt.com Inhalation of dust or aerosols is a primary concern, as airborne particulates can enter the respiratory tract. guidechem.comscbt.com While specific occupational exposure limits have not been established, general principles of industrial hygiene recommend minimizing dust generation. fishersci.com Good hygiene practices are essential to keep exposure to a minimum in an occupational setting. scbt.com
Dermal exposure is the most common route for consumers, as the compound is used in products like detergents. haz-map.com However, significant absorption through the skin is not expected. haz-map.comnih.gov While prolonged contact may cause skin irritation, the substance is not classified as a skin sensitizer. haz-map.comewg.org
Table 1: Exposure Pathways and Potential Effects of Sodium p-toluenesulfonate
| Exposure Route | Setting | Potential Effects |
| Inhalation | Occupational | Irritation of the respiratory tract, coughing, shortness of breath. guidechem.comumn.edu |
| Dermal | Occupational & Consumer | Causes skin irritation. spectrumchemical.com Repeated exposure may lead to dryness or cracking. scbt.com |
| Eye Contact | Occupational & Consumer | Causes serious eye irritation, redness, and tearing. spectrumchemical.comguidechem.com |
| Ingestion | Accidental | May cause gastrointestinal irritation, diarrhea, and vomiting. scbt.comnih.gov |
Mitigation Strategies for Exposure
To minimize occupational and consumer exposure to Sodium p-toluenesulfonate, a hierarchy of controls is recommended. These strategies focus on engineering solutions, administrative practices, and personal protective equipment (PPE). scbt.commubychem.com
Engineering Controls:
Ventilation: Use of local exhaust ventilation to control dust and aerosols at the source is crucial in occupational settings. spectrumchemical.comumn.edu
Enclosure: Enclosing processes that generate dust can significantly reduce airborne concentrations. fishersci.ch
Administrative Controls:
Good Hygiene Practices: Washing hands thoroughly after handling the product is a key practice. spectrumchemical.com Workers should not eat, drink, or smoke in areas where the chemical is handled. spectrumchemical.com
Spill Management: Procedures for cleaning up spills should be in place to avoid generating dust. Dry cleanup methods are preferred. scbt.com
Personal Protective Equipment (PPE):
Respiratory Protection: In environments where ventilation is insufficient to control airborne concentrations, NIOSH-approved respirators (such as a type N95 particulate filter) should be used. mubychem.comsigmaaldrich.com
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, PVC) are recommended to prevent skin contact. scbt.comchemicalbook.com
Eye Protection: Safety glasses with side-shields or chemical goggles are essential to prevent eye contact. fishersci.comchemicalbook.com
Green Chemistry Principles in Sodium p-Toluenesulfonate Production and Use
The application of green chemistry principles to the synthesis of Sodium p-toluenesulfonate aims to reduce the environmental impact of its production by minimizing waste, using less hazardous materials, and improving energy efficiency. njweixian.com
Sustainable Synthetic Practices
The traditional synthesis of p-toluenesulfonic acid, the precursor to its sodium salt, involves the sulfonation of toluene (B28343) using concentrated sulfuric acid or oleum. mdma.chspegroup.ru This method often requires a large excess of acid and can generate significant amounts of acidic waste, posing environmental challenges. chemithon.comrscspecialitychemicals.org.uk
Modern sustainable approaches focus on improving the efficiency and reducing the waste associated with this process. Key green chemistry strategies include:
Alternative Sulfonating Agents: Using sulfur trioxide (SO₃) as the sulfonating agent offers higher atom economy and produces little to no acidic waste, as it reacts stoichiometrically with the organic feedstock. chemithon.comresearchgate.net
Catalytic Processes: The development of solid acid catalysts, such as silica-supported acids (e.g., silica sulfuric acid), provides a reusable and often more benign alternative to corrosive liquid acids like H₂SO₄. ajgreenchem.commdpi.com These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. ajgreenchem.com
Solvent-Free Conditions: Conducting reactions under solvent-free conditions, where possible, eliminates the need for volatile organic solvents, which are often hazardous and contribute to pollution. ajgreenchem.com
Alternative Feedstocks and Reagents: Research into bio-based feedstocks and greener reagents, such as using thiourea dioxide as a sulfur dioxide surrogate, presents a pathway to more sustainable sulfonation chemistry. rsc.orgacs.org
Waste Reduction and Resource Efficiency
In the pursuit of sustainable chemical manufacturing, significant research has been directed towards minimizing waste and maximizing resource efficiency in the production and application of sodium p-toluenesulfonate. These efforts are primarily centered on the recovery of the compound from waste streams, where it often exists as a byproduct, and on optimizing synthesis processes to reduce the formation of unwanted substances. Such strategies align with the principles of a circular economy, aiming to transform waste liabilities into valuable resources.
One of the most notable examples of resource efficiency is the recovery of sodium p-toluenesulfonate from pharmaceutical manufacturing wastewater. For instance, in the synthesis of the antibiotic Tiamulin (B153960), sodium p-toluenesulfonate is generated in substantial quantities as a byproduct during the ammoniation reaction step. google.com This results in wastewater with a high Chemical Oxygen Demand (COD), posing a significant challenge for treatment and increasing operational costs. google.com
A patented method demonstrates an effective process for extracting sodium p-toluenesulfonate from this specific wastewater. The process involves adjusting the pH of the wastewater, concentrating it under reduced pressure, cooling it to induce crystallization, and then purifying the resulting solid through recrystallization with activated carbon. google.com This approach not only recovers a valuable chemical but also significantly reduces the environmental burden of the wastewater. The recovered sodium p-toluenesulfonate can then be repurposed as an important raw material in the organic synthesis industry. google.com
The efficiency of this recovery process is highlighted by the substantial reduction in the wastewater's COD and the high yield of the recovered product.
| Parameter | Value | Source |
|---|---|---|
| Initial Wastewater Volume | 5000 mL | google.com |
| Wastewater pH Adjustment | Adjusted to 8 with 36% concentrated hydrochloric acid | google.com |
| Concentration Conditions | Vacuum at 0.085MPa, Temperature at 65°C | google.com |
| Recrystallization Temperature | Cooled to 3°C | google.com |
| Yield of Sodium p-toluenesulfonate | 1696 g (from 5000 mL of wastewater) | google.com |
| COD Reduction in Wastewater | 50% - 60% | google.com |
| Final Wastewater COD | 472 mg/L | google.com |
Beyond recovery from waste streams, resource efficiency is also pursued by optimizing the primary synthesis of p-toluenesulfonic acid, the precursor to sodium p-toluenesulfonate. The industrial-scale preparation involves the sulfonation of toluene. wikipedia.org A key challenge in this process is the formation of impurities, including benzenesulfonic acid and sulfuric acid, as well as ortho and meta isomers of toluenesulfonic acid. wikipedia.orggoogle.com Improving the selectivity of the reaction to favor the para isomer is a direct way to enhance resource efficiency and reduce waste. Research into purification methods, such as recrystallization from concentrated hydrochloric acid followed by azeotropic drying, helps to remove these impurities, leading to a higher quality product and minimizing the volume of waste requiring disposal. wikipedia.orgatamanchemicals.com
These strategies—recovering byproducts from wastewater, optimizing synthesis to prevent impurity formation, and utilizing related compounds as recyclable catalysts—demonstrate a multi-faceted approach to improving the sustainability profile of sodium p-toluenesulfonate and its related chemical processes.
Advanced Analytical Methodologies for Sodium P Toluenesulfonate and Its Derivatives
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods provide powerful tools for the separation, identification, and quantification of sodium p-toluenesulfonate and its related compounds from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific applications and methodologies.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary analytical method for the quantification of sodium p-toluenesulfonate and its derivatives, particularly in pharmaceutical substances. thermofisher.com Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.govmdpi.com Due to the hydrophilic and acidic nature of p-toluenesulfonic acid, traditional reversed-phase columns can yield poor retention and peak shape. helixchrom.comhelixchrom.com To overcome these issues, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers improved retention and peak symmetry. helixchrom.com
Ion-pair chromatography is another effective approach where an ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, enhancing its retention on a reversed-phase column. tcichemicals.com For instance, pyridinium salts can be used as visualization reagents that form ion-pair complexes with sulfonate surfactants, allowing for their detection by a standard UV detector. nih.govresearchgate.net
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. mdpi.comjocpr.com The elution of p-toluenesulfonic acid is controlled by the pH of the buffer, the concentration of ions, and the proportion of the organic solvent. helixchrom.comhelixchrom.com Detection is commonly performed at wavelengths between 225 nm and 258 nm. nih.govresearchgate.net The method's sensitivity is crucial, with limits of detection (LOD) and quantification (LOQ) reported in the low ng/mL range for related p-toluenesulfonate impurities. thermofisher.com
| Analyte | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid and Ethyl-p-toluenesulfonate | Inertsil ODS-3V (250 x 4.6mm, 5µm) | Gradient of 0.2% Ortho-phosphoric acid (A) and Acetonitrile (B) | 1.5 mL/min | 220 nm | jocpr.comjocpr.com |
| Methyl-, Ethyl-, Isopropyl-, and Propyl-p-toluenesulfonates | Acclaim Polar Advantage II (150 × 2.1 mm, 2.2 µm) | Gradient of 15 mM ammonium acetate (A) and methanol (B) | 0.3 mL/min | 225 nm | thermofisher.com |
| Isopropyl p-toluenesulfonate (IPTS) | Hypersil Gold C8 (250 mm × 4.6 mm, 5 μm) | Isocratic mixture of acetonitrile:water (50:50 v/v) | 1.0 mL/min | Not Specified | oatext.com |
| Methyl- and Ethyl-p-toluenesulfonate (MPTS & EPTS) | Inertsil ODS-3V (250 × 4.6 mm, 5 μm) | 0.1% ortho phosphoric acid in water and Acetonitrile (1:1 v/v) | 2.0 mL/min | 225 nm | nih.gov |
Gas Chromatography (GLC) for Specific Applications
Gas Chromatography (GC) is generally not suitable for the direct analysis of sodium p-toluenesulfonate due to its non-volatile nature. nih.gov However, it is a powerful technique for the analysis of its more volatile derivatives, such as methyl, ethyl, and isopropyl p-toluenesulfonates, which are considered potential genotoxic impurities in pharmaceutical products. expec-tech.comshimadzu.com
For the GC analysis of toluenesulfonic acid isomers, a derivatization step is necessary to convert the non-volatile acids into volatile esters. researchgate.net One common method involves reacting the acid with triethyl orthoformate in toluene (B28343) to form the corresponding ethyl esters. researchgate.net This reaction mixture can often be injected directly into the gas chromatograph without extensive purification. researchgate.net
GC coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), provides high sensitivity and selectivity for detecting trace levels of these sulfonate esters. expec-tech.com The GC-MS/MS method is effective in complex drug matrices, offering good accuracy and low detection limits, often in the μg/L range. expec-tech.com The separation is typically performed on columns with stationary phases like OV-210 or polyphenyl ether. researchgate.net
Chromatographic Characterization of Stationary Phases
Sodium p-toluenesulfonate and other alkyl sulfonates are widely used as ion-pairing reagents in reversed-phase HPLC, and in this role, they serve to modify and characterize the stationary phase. shimadzu.com In ion-pair chromatography, the mechanism involves the adsorption of the ion-pairing agent onto the hydrophobic stationary phase (e.g., C18). welch-us.com The hydrophobic alkyl part of the sulfonate interacts with the stationary phase, while the charged sulfonate group is exposed to the mobile phase. welch-us.com
This process effectively creates an in-situ ion-exchanger on the surface of the stationary phase. shimadzu.comwelch-us.com This modification allows for the retention and separation of oppositely charged analytes that would otherwise have little or no retention. tcichemicals.com The retention of the analyte is then influenced by factors such as the chain length of the alkyl sulfonate, its concentration in the mobile phase, and the composition of the mobile phase. shimadzu.com By studying the retention behavior of analytes with and without the presence of sodium p-toluenesulfonate, researchers can probe the surface characteristics and interaction mechanisms of different HPLC stationary phases.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and identification of sodium p-toluenesulfonate. Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in sodium p-toluenesulfonate. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.
The key absorption bands for the sulfonate group (-SO₃⁻) are typically observed in the regions of 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. Another significant band for the sulfonate group can be found around 1360 cm⁻¹. researchgate.net Additionally, the spectrum will show characteristic peaks for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the methyl group gives rise to C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of sodium p-toluenesulfonate by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H-NMR spectrum, the aromatic protons typically appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl (CH₃) protons give a singlet peak at approximately δ 2.3 ppm. rsc.org
The ¹³C-NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the sulfur atom (C-S) is typically found around δ 145 ppm, while the carbon atom bearing the methyl group is observed near δ 140 ppm. The aromatic carbons (CH) resonate in the region of δ 125-130 ppm, and the methyl carbon (CH₃) appears at approximately δ 21 ppm. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H-NMR (in D₂O) | 7.59 (d) | Aromatic protons ortho to -SO₃⁻ | rsc.org |
| 7.26 (d) | Aromatic protons ortho to -CH₃ | rsc.org | |
| 2.29 (s) | Methyl protons (-CH₃) | rsc.org | |
| ¹³C-NMR (in DMSO-d₆) | 144.68 | Aromatic C-S | rsc.org |
| 139.04 | Aromatic C-CH₃ | rsc.org | |
| 128.83 | Aromatic CH (ortho to -CH₃) | rsc.org | |
| 125.95 | Aromatic CH (ortho to -SO₃⁻) | rsc.org | |
| 21.25 | Methyl carbon (-CH₃) | rsc.org |
Compound Index
| Compound Name |
|---|
| Sodium p-toluenesulfonate |
| p-Toluenesulfonic acid |
| Ethyl-p-toluenesulfonate |
| Methyl-p-toluenesulfonate |
| Isopropyl-p-toluenesulfonate |
| Propyl-p-toluenesulfonate |
| Acetonitrile |
| Methanol |
| Ammonium acetate |
| Ortho-phosphoric acid |
| Triethyl orthoformate |
| Toluene |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. In the context of sodium p-toluenesulfonate, mass spectrometry can be employed to confirm its identity and to study its fragmentation patterns, providing valuable structural information.
High-Resolution Mass Spectrometry (HR-MS) offers a significant advantage by providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For the p-toluenesulfonate anion (C₇H₇O₃S⁻), the theoretical monoisotopic mass is 171.0116 Da. HR-MS can distinguish this from other ions with the same nominal mass but different elemental compositions.
While specific HR-MS fragmentation data for sodium p-toluenesulfonate is not extensively detailed in readily available literature, analysis of the closely related p-toluenesulfonic acid in negative ion mode reveals characteristic fragmentation. The mass spectrum of p-toluenesulfonic acid often shows a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 171.0128. researchgate.net Further fragmentation can occur, although it is noted that this analyte is capable of some laser desorption/ionization without a matrix, indicating a degree of stability. researchgate.net Studies on derivatives, such as p-toluenesulfonate esters, have been successfully conducted using techniques like HPLC-MS to detect trace levels of these compounds. nih.gov
Table 1: Theoretical Mass Information for p-Toluenesulfonate Anion
| Property | Value |
| Molecular Formula | C₇H₇O₃S⁻ |
| Monoisotopic Mass | 171.0116 Da |
| Average Mass | 171.203 Da |
This interactive table provides the theoretical mass values for the p-toluenesulfonate anion, which are fundamental for its identification via mass spectrometry.
UV-Vis Spectroscopy for Spectroscopic Properties
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic transitions within the molecule and can be used for both qualitative and quantitative analysis.
Sodium p-toluenesulfonate, dissolved in water, exhibits characteristic absorption maxima in the ultraviolet region. These absorptions are attributed to the π → π* transitions within the aromatic benzene ring. The presence of the sulfonate group and the methyl group can influence the position and intensity of these absorption bands.
Data for the hydrated form of sodium p-toluenesulfonate indicates maximum absorption (λmax) at 222 nm and 261 nm. guidechem.com A patent for determining the content of a related compound, sodium p-toluenesulfinate, also references the UV-Vis spectrum of sodium p-toluenesulfonate, noting an absorption peak at 260 nm. google.com The UV-Vis spectrum of the parent compound, p-toluenesulfonic acid, is also well-characterized and shows similar absorption properties. sielc.com
Table 2: UV-Vis Absorption Maxima of Sodium p-Toluenesulfonate (Hydrate) in Water
| Wavelength (λmax) | Molar Absorptivity (log ε) |
| 222 nm | 4.0 |
| 261 nm | 2.5 |
| 2 nm | 2.2 |
This interactive table summarizes the key UV-Vis absorption data for sodium p-toluenesulfonate in an aqueous solution. guidechem.com
Raman Spectroscopy for Structural Analysis
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and crystal lattice vibrations. It is a non-destructive technique that relies on the inelastic scattering of monochromatic light.
The Raman spectrum of sodium p-toluenesulfonate provides a structural "fingerprint" with characteristic peaks corresponding to the vibrational modes of the molecule. These include stretching and bending vibrations of the aromatic ring, the methyl group, and the sulfonate group.
Studies on the vibrational spectra of the 4-methylbenzenesulfonate (p-toluenesulfonate) anion have been conducted, and the force constants have been successfully transferred from similar molecules like benzenesulfonate. researchgate.net The analysis of the Raman spectrum allows for the assignment of specific vibrational modes, which can be used to confirm the structure of the compound and to study intermolecular interactions in the solid state. For instance, the C-S stretching, S-O stretching, and various aromatic ring vibrations will have characteristic Raman shifts. While a detailed assignment of all vibrational modes for sodium p-toluenesulfonate from the available literature is not provided, the spectrum is available for reference in chemical databases. chemicalbook.com
Electrochemical Methods for Material Characterization
Electrochemical methods are powerful tools for investigating the redox properties and interfacial behavior of materials. While specific studies on the electrochemical characterization of sodium p-toluenesulfonate are not widely reported, the principles of these techniques can be applied to understand its potential electrochemical behavior.
Electrochemical Impedance Spectroscopy (EIS) is a technique that characterizes the electrical properties of materials and their interfaces with electrolytes. It measures the impedance of a system over a range of frequencies, allowing for the modeling of the system as an equivalent electrical circuit.
For a material like sodium p-toluenesulfonate, EIS could potentially be used to study its behavior in solution or as a component in a solid-state system. For example, if used as a supporting electrolyte, EIS could provide information on the solution resistance and double-layer capacitance at an electrode surface. In a solid-state application, such as in a polymer electrolyte, EIS could be used to determine the ionic conductivity and to investigate charge transport mechanisms. While direct applications of EIS to sodium p-toluenesulfonate are not readily found in the literature, the technique has been used to characterize polymer inclusion membranes and other systems containing sulfonated compounds. mdpi.comresearchgate.net
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a species in solution. It involves sweeping the potential of a working electrode and measuring the resulting current.
Sodium p-toluenesulfonate itself is not expected to be redox-active within the typical potential windows of common solvents. The aromatic ring and the sulfonate group are generally stable to oxidation and reduction under normal electrochemical conditions. However, CV can still be a useful tool in systems where sodium p-toluenesulfonate is present. For instance, it is often used as a supporting electrolyte in electrochemical studies due to its ionic conductivity and electrochemical stability. In such cases, the CV would show a wide potential window with minimal background current, allowing for the clear observation of the redox processes of the analyte of interest. Studies on related compounds like sodium benzenesulfonate have shown a lack of anodic peaks, confirming its electrochemical inactivity in certain potential ranges. mdpi.com
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, it is possible to determine the arrangement of atoms, bond lengths, and bond angles.
Crystallographic studies provide fundamental information about the solid-state packing of molecules, intermolecular interactions, and the coordination environment of the sodium cation. This data is crucial for understanding the physical properties of the solid material and for computational modeling studies. For a related compound, sodium p-toluenesulfinate tetrahydrate, single-crystal X-ray studies have revealed a tetrahedral geometry around the sulfur atom and a polymeric chain of sodium cations bridged by water molecules. researchgate.net
Crystal Structure Determination
The determination of the crystal structure of sodium p-toluenesulfonate and its derivatives is fundamental to understanding its solid-state properties. Single-crystal X-ray diffraction is the primary technique employed for this purpose. This method allows for the precise measurement of the unit cell dimensions and the arrangement of atoms within the crystal lattice.
In a study of a related compound, sodium p-toluenesulfinate tetrahydrate, the crystal structure was determined to provide structural information for the tailored synthesis of metal-organic frameworks (MOFs) researchgate.net. The data collection for such analyses is typically performed at a controlled temperature, for instance, 200 K, to minimize thermal vibrations and obtain a more accurate electron density map researchgate.net. The resulting data provides key indicators of the crystal quality and the reliability of the structural model, such as the R-factor researchgate.net.
Table 1: Crystallographic Data Example for a Related Compound (Sodium p-toluenesulfinate tetrahydrate)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Temperature | 200 K |
| R-factor | 0.029 |
| wR-factor | 0.087 |
Data sourced from a study on sodium p-toluenesulfinate tetrahydrate, a derivative of sodium p-toluenesulfonate. researchgate.net
Analysis of Molecular Geometry and Intermolecular Interactions
Once the crystal structure is determined, a detailed analysis of the molecular geometry and intermolecular forces can be conducted. This includes the examination of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.
For the related sodium p-toluenesulfinate tetrahydrate, the geometry around the sulfur atom is described as pseudo-tetrahedral when accounting for the lone pair of electrons researchgate.net. The X–S–Y bond angles in this molecule span a range from 102.23 (6)° to 110.04 (6)° researchgate.net.
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that starts with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management nih.govrjptonline.orgjddtonline.info. When applied to analytical methods, this is known as Analytical QbD (AQbD) rjptonline.orgjddtonline.info. The goal of AQbD is to design a method that consistently meets its intended performance criteria throughout its lifecycle jddtonline.info.
The AQbD process involves defining the analytical target profile (ATP), identifying critical method attributes (CMAs) and critical method parameters (CMPs), and then using risk assessment and experimental designs to understand the relationships between them documentsdelivered.comnih.gov. This approach leads to the development of a robust and reliable analytical method nih.gov.
Validation of Methods for Trace Impurities
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose gavinpublishers.com. For sodium p-toluenesulfonate, a key application is the quantification of potentially genotoxic impurities (PGIs), such as alkyl p-toluenesulfonates, which may form during manufacturing processes nih.govjocpr.com.
Method validation for trace impurities involves assessing several key performance characteristics, including specificity, sensitivity, precision, accuracy, linearity, and range gavinpublishers.comnih.gov. High-performance liquid chromatography (HPLC) with UV detection is a common technique for this purpose nih.govthermofisher.com.
Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as the active pharmaceutical ingredient (API) and other impurities nih.gov.
Accuracy is determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. For trace genotoxic impurities, recovery rates are typically expected to be high, for example, between 90% and 103% nih.gov.
Precision , which includes repeatability and intermediate precision, is assessed by the relative standard deviation (RSD) of multiple measurements. For trace analysis, RSD values are generally required to be very low, often less than 2% documentsdelivered.comnih.gov.
Table 2: Validation Parameters for HPLC Method Detecting Alkyl p-Toluenesulfonate Impurities
| Parameter | Methyl p-toluenesulfonate | Isopropyl p-toluenesulfonate |
|---|---|---|
| Relative Bias | -1.3% to 3.8% | -1.3% to 3.8% |
| Repeatability RSD | < 1.9% | < 1.9% |
| Intermediate Precision RSD | < 1.9% | < 1.9% |
| Limit of Detection (LOD) | 0.02% | 0.02% |
| Limit of Quantification (LOQ) | 0.02% | 0.02% |
Data from a study on the determination of alkyl p-toluenesulfonate impurities in Aprepitant API. documentsdelivered.comnih.gov
Sensitivity and Selectivity Optimization
Optimizing an analytical method's sensitivity and selectivity is critical for the reliable detection and quantification of trace-level impurities. Sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) nih.gov. The LOD is the lowest concentration of an analyte that can be detected, typically with a signal-to-noise ratio (S/N) of 3:1, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often at an S/N ratio of 10:1 nih.govthermofisher.com.
In the development of an HPLC-UV method for p-toluenesulfonate impurities, low LOQ values in the order of 10-13.5 ng/mL have been achieved, demonstrating high sensitivity thermofisher.com.
Selectivity is the ability of the method to differentiate between the analytes of interest and other components in the sample gavinpublishers.com. In chromatography, this is achieved by optimizing parameters that affect the separation of peaks. Using QbD principles, multivariate experimental designs like Plackett-Burman and Box-Behnken can be employed to screen for and optimize critical method parameters (CMPs) documentsdelivered.comnih.gov. For an HPLC method, these parameters can include the mobile phase composition (e.g., acetonitrile content), flow rate, and gradient slope documentsdelivered.comnih.gov. The optimal conditions are then selected to ensure adequate resolution between the impurity peaks and any other peaks in the chromatogram documentsdelivered.comnih.gov.
Table 3: Achieved Sensitivity in HPLC Methods for p-Toluenesulfonate Impurities
| Impurity | LOD | LOQ |
|---|---|---|
| Methyl p-toluenesulfonate (MPTS) | 0.15 ppm (0.009 µg/mL) | 0.5 ppm (0.03 µg/mL) |
| Ethyl p-toluenesulfonate (EPTS) | 0.15 ppm (0.009 µg/mL) | 0.5 ppm (0.03 µg/mL) |
| Isopropyl-p-toluenesulfonate | < 5 ng/mL | < 13.5 ng/mL |
| Propyl-p-toluenesulfonate | < 5 ng/mL | < 13.5 ng/mL |
Data compiled from studies on trace level quantification of genotoxic impurities. nih.govthermofisher.com
Industrial and Commercial Perspectives in Research and Development
Market Analysis and Demand Trends for Sodium p-Toluenesulfonate
The global market for sodium p-toluenesulfonate is experiencing robust growth, with projections indicating a compound annual growth rate (CAGR) of 15.1% for the period of 2024-2031. issuu.com This expansion is largely propelled by increasing demand from key end-user industries, including pharmaceuticals, agrochemicals, and dyes. issuu.com
In the pharmaceutical sector, sodium p-toluenesulfonate is utilized as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as doxycycline, naproxen, amoxicillin, and cefadroxil. kmchem.com The compound's role as a catalyst and reagent in organic synthesis makes it indispensable for the production of these widely used medications. guidechem.comchemimpex.com The expanding global pharmaceutical market, therefore, acts as a significant driver for sodium p-toluenesulfonate demand.
The agrochemical industry also contributes substantially to the market growth. Sodium p-toluenesulfonate is employed in the manufacturing of pesticides and herbicides, where it enhances product quality and yield. chemimpex.com As the global population continues to grow, the demand for efficient agricultural products to ensure food security is on the rise, which in turn fuels the demand for this chemical compound.
Furthermore, the dye and detergent industries are major consumers of sodium p-toluenesulfonate. In dyeing processes, it is used to improve the uptake of dyes on fabrics, leading to enhanced color vibrancy and durability. chemimpex.com In the detergent industry, it functions as a hydrotrope, a substance that enhances the solubility of other compounds in aqueous solutions. It is used as a slurry conditioner and a solubilizer in both powder and liquid detergents, improving product formulation and performance. kmchem.comguidechem.com
Geographically, the Asia-Pacific region, particularly China and India, is a key market for sodium p-toluenesulfonate, driven by the rapid industrialization and the presence of a strong manufacturing base for chemicals, pharmaceuticals, and textiles. North America and Europe also represent significant markets due to their advanced pharmaceutical and chemical industries.
Below is an interactive data table summarizing the key market drivers for sodium p-toluenesulfonate:
| Market Driver | Description of Impact | Key Industries |
| Growing Pharmaceutical Industry | Increased use as an intermediate and catalyst in the synthesis of various APIs. | Pharmaceuticals |
| Expanding Agrochemical Sector | Demand for effective pesticides and herbicides to support global food production. | Agrochemicals |
| Advancements in the Dye Industry | Use as a processing aid to enhance the quality and durability of dyed textiles. | Textiles, Dyes |
| Innovations in Detergent Formulations | Application as a hydrotrope and solubilizer to improve the efficacy of cleaning products. | Detergents, Household Products |
Production Volume and Manufacturing Processes
The primary industrial manufacturing process for sodium p-toluenesulfonate involves a two-step chemical synthesis. The first step is the sulfonation of toluene (B28343) with sulfuric acid to produce p-toluenesulfonic acid. oecd.org In the second step, the resulting acid is neutralized with a sodium base, typically sodium hydroxide (B78521), to yield sodium p-toluenesulfonate. guidechem.com
An eco-friendly adaptation of this process has been developed, which utilizes waste sulfuric acid. This method involves concentrating the waste acid and then reacting it with toluene. The subsequent steps of neutralization, decolorization with activated carbon, and crystallization result in the final product. This approach not only produces sodium p-toluenesulfonate but also provides a sustainable way to manage industrial waste.
Another innovative production method involves the extraction of sodium p-toluenesulfonate from the wastewater generated during the synthesis of the antibiotic tiamulin (B153960). This process includes pH adjustment of the wastewater, concentration under reduced pressure, cooling to induce crystallization, and purification with activated carbon to yield the final product.
The table below outlines the primary and alternative manufacturing processes for sodium p-toluenesulfonate.
| Manufacturing Process | Key Steps | Advantages |
| Traditional Synthesis | 1. Sulfonation of toluene with sulfuric acid. 2. Neutralization with sodium hydroxide. | Well-established and widely used method. |
| Eco-Friendly Method | 1. Concentration of waste sulfuric acid. 2. Reaction with toluene. 3. Neutralization and purification. | Utilizes industrial waste, promoting sustainability. |
| Extraction from Wastewater | 1. pH adjustment of tiamulin synthesis wastewater. 2. Concentration and crystallization. 3. Purification. | Recovers a valuable chemical from a waste stream. |
Supply Chain Dynamics and Global Distribution
The supply chain for sodium p-toluenesulfonate is global, with key manufacturing hubs located in Asia, particularly in China and India. guidechem.comresearchgate.net These countries are home to numerous chemical manufacturers that produce and export the compound to various regions worldwide.
The global distribution network for sodium p-toluenesulfonate is extensive, with major importers and consumers in North America, Europe, and other parts of Asia. The product is typically shipped in standardized packaging, such as 25 kg or 50 kg polypropylene (B1209903) woven bags lined with PVC plastic bags, to ensure its stability and safety during transit. researchgate.net
The supply chain involves several key players:
Manufacturers: The primary producers of sodium p-toluenesulfonate.
Distributors and Suppliers: Companies that purchase the product in bulk from manufacturers and distribute it to end-users in smaller quantities.
Traders and Indenting Agents: Intermediaries who facilitate the buying and selling of the chemical on the global market.
End-Users: The industries that consume sodium p-toluenesulfonate, such as pharmaceutical, agrochemical, and detergent manufacturers.
Logistics and storage are critical components of the supply chain. Sodium p-toluenesulfonate should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents, to maintain its quality. researchgate.net The transportation of the chemical is subject to national and international regulations for the handling and shipping of chemical products.
The table below illustrates the key stages in the supply chain of sodium p-toluenesulfonate.
| Supply Chain Stage | Key Activities | Major Geographic Regions |
| Manufacturing | Synthesis and purification of the compound. | China, India |
| Packaging & Storage | Packaging in industrial-grade bags and storage in suitable conditions. | Manufacturing sites |
| Global Distribution | Export and import via sea and air freight. | North America, Europe, Asia |
| Local Distribution | Warehousing and delivery to end-users. | Consuming countries |
Emerging Industrial Applications and Future Research Directions
Beyond its traditional applications, sodium p-toluenesulfonate is gaining attention for its potential in several emerging fields, primarily due to its properties as a hydrotrope. Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances, and research into this phenomenon is opening up new possibilities for sodium p-toluenesulfonate.
One of the most promising areas of research is in drug delivery and formulation . The ability of sodium p-toluenesulfonate to increase the solubility of poorly water-soluble drugs is being explored to improve their bioavailability. biointerfaceresearch.com For instance, studies have investigated its use in creating new salt forms of active pharmaceutical ingredients, such as piperine, to enhance their therapeutic effects. mdpi.com The concept of "mixed-solvency," where a combination of hydrotropes is used, is also being researched to further optimize drug solubility. researchgate.net
In the field of polymer science , sodium p-toluenesulfonate is being used as a supporting electrolyte in the electropolymerization of conductive polymers like polypyrrole. sigmaaldrich.comchemicalbook.comstackexchange.com This application is relevant to the development of advanced materials for electronic devices, sensors, and energy storage.
Another novel application is in the development of aqueous redox flow batteries . Research has shown that sodium p-toluenesulfonate can be used as a hydrotrope to increase the solubility of redox-active organic compounds, which could lead to higher energy density and improved performance of these next-generation energy storage systems. nih.gov
Future research is likely to focus on further elucidating the molecular mechanism of hydrotropy to design more effective hydrotropic systems for specific applications. researchgate.netnih.gov Additionally, the synthesis of novel, biologically active compounds using sodium p-toluenesulfonate as a catalyst or intermediate remains an active area of investigation. guidechem.comamericanelements.com
The following table summarizes the emerging applications and future research directions for sodium p-toluenesulfonate.
| Area of Application/Research | Description | Potential Impact |
| Drug Delivery | Enhancing the solubility and bioavailability of poorly soluble drugs. | Development of more effective pharmaceutical formulations. |
| Polymer Science | Use as an electrolyte in the synthesis of conductive polymers. | Advancements in electronics, sensors, and energy storage. |
| Energy Storage | Increasing the solubility of active materials in aqueous flow batteries. | Improved performance and energy density of batteries. |
| Fundamental Hydrotropy Research | Understanding the mechanism of hydrotropic solubilization. | Design of tailored hydrotropes for various industrial processes. |
Q & A
Q. What are the critical physicochemical properties of sodium p-toluenesulfonate, and how do they influence its solubility in aqueous and organic solvents?
Sodium p-toluenesulfonate is highly water-soluble (67 g/100 mL at 20°C, increasing to 260 g/100 mL at 80°C) but exhibits limited solubility in organic solvents like ethanol. Its solubility is pH-dependent, with aqueous solutions typically maintaining a pH of 8–10 due to the sulfonate group's stability. To optimize solubility, researchers should adjust temperature, ionic strength, and solvent polarity. For example, solubility in NaOH solutions can be modeled using activity coefficients and empirical correlations as demonstrated in studies involving aqueous sodium hydroxide systems .
Q. What safety protocols are essential for handling sodium p-toluenesulfonate in laboratory settings?
Researchers must ensure adequate ventilation, use impervious gloves (nitrile or neoprene), and wear safety goggles. Spills should be cleaned immediately to avoid environmental contamination. Storage below 30°C in airtight containers prevents hygroscopic degradation. Safety showers and eyewash stations must be accessible, and respiratory protection is advised for aerosol-prone procedures .
Advanced Research Questions
Q. How can chromatographic techniques be optimized to quantify sodium p-toluenesulfonate purity in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a C18 column and a mobile phase of acetonitrile:water (30:70 v/v) with 0.1% phosphoric acid. Calibrate with a standard solution (0.5 mg/mL of p-toluenesulfonic acid monohydrate). System suitability tests should ensure ≤1.0% relative standard deviation for peak areas. Quantify using the formula:
where and are peak responses of the test and standard solutions, is standard concentration, and is sample weight .
Q. What role does sodium p-toluenesulfonate play in synthesizing sulfur-doped graphene quantum dots (S-GQDs), and how do electrolysis parameters affect their fluorescence properties?
Sodium p-toluenesulfonate serves as a sulfur source and electrolyte during graphite electrolysis. Key parameters include voltage (5–12 V), electrolysis time (6–24 hours), and electrolyte concentration (0.1–1.0 M). Higher voltages and longer durations increase sulfur doping, enhancing quantum yield (up to 18%) and Fe³⁺ detection sensitivity (limit: 4.2 nM). Post-synthesis dialysis (3.5 kDa membrane) removes unreacted precursors .
Q. How can sodium p-toluenesulfonate act as a ligand in coordination polymers, and what characterization methods validate its structural integration?
In cobalt coordination polymers (e.g., {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n), sodium p-toluenesulfonate provides sulfonate groups for metal coordination. Structural validation requires single-crystal XRD to confirm ligand bonding, IR spectroscopy to identify sulfonate stretching (1180–1120 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C). Powder XRD ensures phase purity .
Q. How can researchers resolve discrepancies in solubility data for sodium p-toluenesulfonate across solvent systems?
Contradictory solubility values (e.g., in NaOH vs. ethanol) arise from ionic strength and solvent polarity effects. Validate data via phase-solubility studies: prepare saturated solutions under controlled temperatures, filter undissolved solids, and quantify solute via gravimetry or UV-Vis spectroscopy. Activity coefficient models (e.g., Pitzer equation) can reconcile deviations in ionic media .
Q. What strategies minimize interference in fluorescence-based Fe³⁺ detection assays using sodium p-toluenesulfonate-derived S-GQDs?
To enhance selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
